molecular formula C9H10O2 B1676413 3-Ethoxybenzaldehyde CAS No. 22924-15-8

3-Ethoxybenzaldehyde

Cat. No. B1676413
CAS RN: 22924-15-8
M. Wt: 150.17 g/mol
InChI Key: QZMGMXBYJZVAJN-UHFFFAOYSA-N
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Description

3-Ethoxybenzaldehyde is an organic compound with the molecular formula C9H10O2 . It has an average mass of 150.174 Da and a monoisotopic mass of 150.068085 Da . It is also known by other names such as Benzaldehyde, 3-ethoxy-, m-Ethoxybenzaldehyde, and 3-Ethoxybenzaldehyd .


Synthesis Analysis

3-Ethoxybenzaldehyde may be used to synthesize Compound of Designation red 10 binding (CDr10b) to investigate its role in neuroinflammatory diseases .


Molecular Structure Analysis

The molecular structure of 3-Ethoxybenzaldehyde consists of 9 carbon atoms, 10 hydrogen atoms, and 2 oxygen atoms . The InChI key for this compound is QZMGMXBYJZVAJN-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

3-Ethoxybenzaldehyde has a boiling point of 243 °C and a density of 1.07 g/mL at 25 °C . Its refractive index is 1.542 .

Scientific Research Applications

1. Vibrational Relaxation Studies

Research conducted by Ramakrishnan et al. (2009) in the field of spectroscopy explored the molecular interactions in binary mixtures containing 4-ethoxybenzaldehyde. They used Raman spectroscopy to investigate the vibrational relaxation of the CO stretching band, providing insights into the behavior of this compound in different solvents (Ramakrishnan et al., 2009).

2. Solid State Dynamics

A study by Ribeiro-Claro et al. (2021) utilized INS spectroscopy and DFT calculations to assess the dynamics of various ethoxybenzaldehydes, including 4-ethoxybenzaldehyde, in the solid state. This research provides a deeper understanding of the vibrational modes and molecular dynamics of these compounds (Ribeiro-Claro et al., 2021).

3. Chemical Synthesis

The synthesis of derivatives of ethoxybenzaldehyde, such as o-ethoxybenzaldehyde, has been a topic of study, as demonstrated by Zhang Zhan-ji (2014). This research highlights the methods and conditions for synthesizing these compounds, contributing to the field of organic chemistry (Zhan-ji, 2014).

4. Hydrogen Bond Studies

Investigations into the hydrogen bonding behavior of 4-ethoxybenzaldehyde have been conducted by Marques et al. (2001). This research utilized spectroscopic techniques to study C-H···O hydrogen bonds, providing valuable insights into the intermolecular interactions of this compound (Marques et al., 2001).

5. Crystallographic Analysis

Studies on the crystal structure of compounds related to ethoxybenzaldehyde, such as 2-Ethoxy-6-[(methylimino)methyl]phenol, have been performed. These studies, like the one by Ge et al. (2010), focus on determining the molecular and crystal structure, enhancing our understanding of the compound's physical properties (Ge et al., 2010).

6. Medicinal Chemistry Applications

Though focusing on derivatives rather than 3-Ethoxybenzaldehyde directly, research in medicinal chemistry has explored the synthesis and characterization of compounds related to ethoxybenzaldehydes. This area of research, exemplified by works like Malhotra et al. (2012), contributes to the development of new pharmaceuticals and understanding of chemical properties (Malhotra et al., 2012).

Safety And Hazards

3-Ethoxybenzaldehyde is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing its vapors, mist, or gas, and to use it only in well-ventilated areas .

properties

IUPAC Name

3-ethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c1-2-11-9-5-3-4-8(6-9)7-10/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZMGMXBYJZVAJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60177469
Record name m-Ethoxybenzaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethoxybenzaldehyde

CAS RN

22924-15-8
Record name 3-Ethoxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22924-15-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name m-Ethoxybenzaldehyde
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Record name m-Ethoxybenzaldehyde
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Record name m-ethoxybenzaldehyde
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Synthesis routes and methods I

Procedure details

3-Hydroxybenzaldehyde (3.0 g, 24.6 mmol), ethyl iodide (5.9 ml, 73.8 mmol) and K2CO3 (3.4 g, 24.6 mmol) in 50 ml of acetone was stirred at +40° C. for 6 h and at RT overnight. The mixture was filtered and evaporated. The product was purified by silica gel column chromatography (EtOAc/petroleum ether 15:100) to give 3-ethoxybenzaldehyde.
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3 g
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5.9 mL
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3.4 g
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50 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Combine 3-hydroxybenzaldehyde (5.6 g, 46 mmol) and 1-iodoethane (10.7 g, 69 mmol) in DMSO (25 mL) and warm to 80° C. Treat with of cesium carbonate (22.4 g, 69 mmol) in portions. During the addition the temperature begin to rise so the bath is removed. Stir the reaction at 80° C. for 1 hour, pour into 200 mL brine and extract twice with 150 mL diethyl ether. Wash the combine extracts twice with 200 mL brine, dry over MgSO4 and concentrate under vacuum to give an oil. Purification by chromatography (SiO2; 2.5% EtOAc in hexanes) affords 5.73 g (38 mmol; 83%) of the title compound as an oil: 1H NMR (CDCl3) 9.94 (s, 1H), 7.42–7.41 (m, 2H), 7.36–7.35 (m, 1H), 7.16–7.13 (m, 1H), 4.10–4.04 (q, 2H), 1.64–1.40 (t, 3H).
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5.6 g
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10.7 g
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25 mL
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22.4 g
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brine
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200 mL
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Synthesis routes and methods IV

Procedure details

To a solution of 2-hydroxybenzaldehyde (20 g, 163 mmol) in acetone (250 mL) was added anhydrous potassium carbonate (33 g, 239 mmol) followed by ethyl iodide (17 mL, 211 mmol). The mixture was heated at reflux for 12 hours. After cooling to room temperature water and ethyl acetate were added. The organic layer was removed, dried over MgSO4 and evaporated to dryness yielding the subtitled compound as a yellow oil (22.10 g). 1H NMR δ (CDCl3) 1.40-1.50 (3H, t), 4.024.15 (2H, q), 7.13-7.22 (1H, m), 7.36-7.48 (3H, m), 9.97 (1H, s).
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20 g
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33 g
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250 mL
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17 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Ethoxybenzaldehyde
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3-Ethoxybenzaldehyde
Reactant of Route 6
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3-Ethoxybenzaldehyde

Citations

For This Compound
282
Citations
JP Jasinski, AN Braley, S Samshuddin… - … Section E: Structure …, 2010 - scripts.iucr.org
In the title compound, C17H16N2O3·3H2O, the dihedral angle between the mean planes of the benzene and benzimidazole systems is 26.2 (3). These groups are slightly twisted …
Number of citations: 2 scripts.iucr.org
XL Zhen, JR Han, QT Wang, X Tian… - … Section E: Structure …, 2006 - scripts.iucr.org
In the title compound, C16H14Cl2O3, the ethylvanillin group makes a dihedral angle of 6.15 (3)° with the dichlorobenzene ring. Intermolecular C—H⋯ O interactions lead to trimeric …
Number of citations: 4 scripts.iucr.org
E Aydemir, S Kansiz, MK Gumus… - Acta Crystallographica …, 2018 - scripts.iucr.org
… The title compound, C 19 H 19 N 5 O 2 , was prepared by the reaction of 3-amino-5-(pyridin-3-yl)-1,2,4-triazole with acetone and 2-hydroxy-3-ethoxybenzaldehyde. It crystallizes from …
Number of citations: 34 scripts.iucr.org
E Samoľová, A Dehno Khalaji, V Eigner - IUCrData, 2021 - scripts.iucr.org
In the title compound, C22H20O3, the dihedral angle between the aromatic rings linked by the methine group is 81.265 (4) and the ethoxy side chain adopts an extended conformation […
Number of citations: 10 scripts.iucr.org
S Banerjee, C Saxena - Journal of Polymer Science Part A …, 1996 - Wiley Online Library
… been synthesized by solution polycondensation of five different diamines with 4,4'-[terephthaloyloxy]bis-3-ethoxybenzaldehyde and 4,4'-[isophthaloyloxy]bis-3-ethoxybenzaldehyde …
Number of citations: 31 onlinelibrary.wiley.com
WJ Zhang, ZY Duan, X Zhao - Acta Crystallographica Section E …, 2006 - scripts.iucr.org
… The title compound, C 27 H 26 ClN 3 O 3 , was prepared by reacting 4-amino-1,5-dimethyl-2-phenylpyrazol-3-one and 4-(4-chlorobenzyloxy)-3-ethoxybenzaldehyde. The central …
Number of citations: 5 scripts.iucr.org
J Shi - Acta Crystallographica Section E: Structure Reports …, 2005 - scripts.iucr.org
… The title compound, C 27 H 27 N 3 O 3 , was prepared by the reaction of 4-(benzyloxy)-3-ethoxybenzaldehyde and 4-amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one. The …
Number of citations: 2 scripts.iucr.org
X Tai, D Lin, Q Liang - IOP Conference Series: Earth and …, 2019 - iopscience.iop.org
… was synthesized by the reaction of 2-(2’-aminophenyl)benzimidazole with 3ethoxybenzaldehyde. Its structure has been determined by elemental analysis and Xray single crystal …
Number of citations: 3 iopscience.iop.org
G Usha, R Vasanthi, D Reuben Jonathan… - Advanced Materials …, 2022 - aml.iaamonline.org
… )-1-(1-hydroxy-2 naphthyl)prop-2en-1-one (DHNP), C21H18O4, has been synthesized from the mixture of 4-hydroxy acetophenone (0.05mol) and 4-hydroxy-3-ethoxybenzaldehyde (…
Number of citations: 0 aml.iaamonline.org
LR Ridgway, R Robinson - Journal of the Chemical Society …, 1924 - pubs.rsc.org
… densation of 2-hydroxy-3-ethoxybenzaldehyde … by hydrolysis of the product of condensation of 2-hydroxy-3-ethoxybenzaldehyde … A solution of 2-hydroxy-3-ethoxybenzaldehyde …
Number of citations: 2 pubs.rsc.org

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